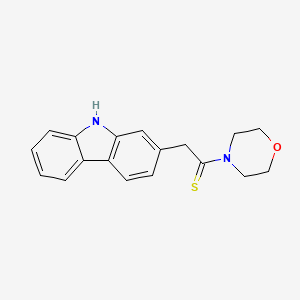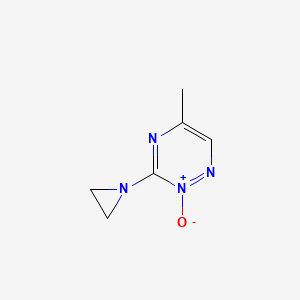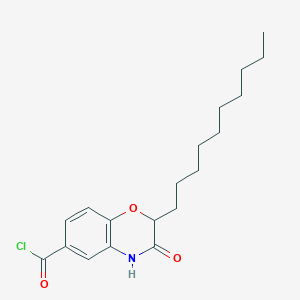
2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione is an organic compound that features a carbazole moiety linked to a morpholine ring via an ethane-1-thione bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione typically involves the following steps:
Formation of Carbazole Derivative: The starting material, 9H-carbazole, is functionalized at the 2-position using electrophilic substitution reactions.
Introduction of Morpholine: The functionalized carbazole is then reacted with morpholine under suitable conditions to form the desired linkage.
Formation of Ethane-1-thione Bridge:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The carbazole and morpholine rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Functionalized carbazole or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-Carbazol-2-yl)ethanamine: Similar structure but lacks the morpholine and thione groups.
1-(Morpholin-4-yl)ethane-1-thione: Contains the morpholine and thione groups but lacks the carbazole moiety.
Uniqueness
2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione is unique due to the combination of the carbazole, morpholine, and thione functionalities, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61317-36-0 |
|---|---|
Molekularformel |
C18H18N2OS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-(9H-carbazol-2-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C18H18N2OS/c22-18(20-7-9-21-10-8-20)12-13-5-6-15-14-3-1-2-4-16(14)19-17(15)11-13/h1-6,11,19H,7-10,12H2 |
InChI-Schlüssel |
IGWJGGRNICJXKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)CC2=CC3=C(C=C2)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)

![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)

![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)


